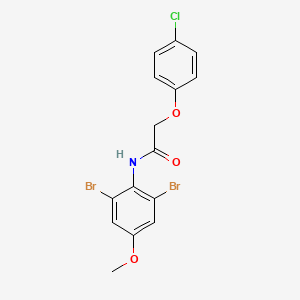![molecular formula C22H16BrN3O3 B11567835 5-(4-bromophenyl)-2-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11567835.png)
5-(4-bromophenyl)-2-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-BROMOPHENYL)-2-PHENYL-3-(PYRIDIN-3-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMOPHENYL)-2-PHENYL-3-(PYRIDIN-3-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-d][1,2]oxazole Core: This step involves the cyclization of a suitable precursor, such as an amino alcohol, with a carbonyl compound under acidic or basic conditions.
Introduction of the 4-Bromophenyl Group: This can be achieved through a Suzuki coupling reaction, where a boronic acid derivative of the 4-bromophenyl group is coupled with the pyrrolo[3,4-d][1,2]oxazole core in the presence of a palladium catalyst.
Addition of the Phenyl and Pyridin-3-yl Groups: These groups can be introduced through further coupling reactions or nucleophilic substitution reactions, depending on the availability of suitable precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
化学反応の分析
Types of Reactions
5-(4-BROMOPHENYL)-2-PHENYL-3-(PYRIDIN-3-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or under catalytic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or aromatic rings.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
科学的研究の応用
5-(4-BROMOPHENYL)-2-PHENYL-3-(PYRIDIN-3-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 5-(4-BROMOPHENYL)-2-PHENYL-3-(PYRIDIN-3-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
類似化合物との比較
Similar Compounds
- 5-(4-Chlorophenyl)-2-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
- 5-(4-Methylphenyl)-2-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
- 5-(4-Fluorophenyl)-2-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Uniqueness
The uniqueness of 5-(4-BROMOPHENYL)-2-PHENYL-3-(PYRIDIN-3-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE lies in the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain biological targets. Additionally, the combination of aromatic and heterocyclic rings provides a versatile scaffold for further chemical modifications.
特性
分子式 |
C22H16BrN3O3 |
|---|---|
分子量 |
450.3 g/mol |
IUPAC名 |
5-(4-bromophenyl)-2-phenyl-3-pyridin-3-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C22H16BrN3O3/c23-15-8-10-16(11-9-15)25-21(27)18-19(14-5-4-12-24-13-14)26(29-20(18)22(25)28)17-6-2-1-3-7-17/h1-13,18-20H |
InChIキー |
SMLHYNNBOPRNJA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)Br)C5=CN=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-4-(4-chlorophenyl)-6-[3-(diethylamino)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11567755.png)
![2-[(4-Chlorophenyl)amino]-N'-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11567759.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3-chloro-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B11567775.png)
![methyl 4-{7-[(furan-2-ylmethyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate](/img/structure/B11567782.png)
![2-(Phenoxymethyl)-3-phenyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11567784.png)
![2-(4-Iodophenoxy)-N'-[(E)-[4-(octyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11567799.png)
![Propan-2-yl 5-methyl-7-(2-propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11567801.png)
![2-[(E)-2-(3-chlorophenyl)ethenyl]-8-methoxyquinoline](/img/structure/B11567803.png)
![2-[3-(Dimethylamino)propyl]-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567807.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)butanamide](/img/structure/B11567815.png)
![2-(12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetic acid](/img/structure/B11567816.png)
![2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11567826.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B11567828.png)

